Cas no 1261985-79-8 ([1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-)

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy- is a biphenyl derivative featuring a carbonitrile group at the 3-position, a fluoro substituent at the 6-position, and formyl and hydroxyl functional groups at the 2'- and 3'-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple reactive sites, including the formyl and hydroxyl groups, allows for selective functionalization, enabling the construction of complex molecular architectures. Its rigid biphenyl core contributes to structural stability, while the electron-withdrawing cyano and fluoro groups may influence electronic properties, making it useful in applications requiring tailored reactivity or photophysical characteristics.
[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy- structure
1261985-79-8 structure
商品名:[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-
CAS番号:1261985-79-8
MF:C14H8FNO2
メガワット:241.217226982117
MDL:MFCD18314701
CID:2767668

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-
    • MDL: MFCD18314701
    • インチ: 1S/C14H8FNO2/c15-13-5-4-9(7-16)6-12(13)11-3-1-2-10(8-17)14(11)18/h1-6,8,18H
    • InChIKey: YLPOVZVAFLDFDW-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC(C=O)=C2O)=C(F)C=CC(C#N)=C1

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB320802-5 g
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%; .
1261985-79-8 95%
5g
€1159.00 2023-04-26
abcr
AB320802-5g
6-(5-Cyano-2-fluorophenyl)-2-formylphenol, 95%; .
1261985-79-8 95%
5g
€1159.00 2025-02-21

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy- 関連文献

[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-に関する追加情報

6-Fluoro-3'-Formyl-2'-Hydroxy-[1,1'-Biphenyl]-3-Carbonitrile (CAS No. 1261985-79-8): A Comprehensive Overview

6-Fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS No. 1261985-79-8) is a multifaceted compound with significant potential in various fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and medicinal chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

6-Fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a derivative of biphenyl with specific functional groups that contribute to its unique properties. The presence of a fluoro group at the 6-position, a formyl group at the 3'-position, and a hydroxyl group at the 2'-position imparts distinct chemical reactivity and biological activity. The biphenyl core provides a rigid structure that can influence the compound's stability and solubility in various solvents.

The molecular formula of 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is C15H9FNO2, with a molecular weight of approximately 264.24 g/mol. The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental conditions.

Synthesis Methods

The synthesis of 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile has been explored through several routes, each offering unique advantages and challenges. One common approach involves the coupling of 6-fluoro-2-hydroxybenzaldehyde with 3-cyanobenzeneboronic acid using Suzuki-Miyaura coupling reaction conditions. This method typically employs palladium catalysts such as Pd(PPh3)4 and base reagents like sodium carbonate or potassium phosphate to facilitate the coupling process.

An alternative synthetic route involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with 3-cyanophenylboronic acid under microwave-assisted conditions. This method offers enhanced reaction rates and yields due to the high energy input provided by microwave irradiation. Both methods have been reported to yield high-purity products suitable for further characterization and biological testing.

Biological Activities and Applications

6-Fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile has shown promising biological activities that make it a valuable candidate for drug discovery and development. Recent studies have focused on its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways.

In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile on human cytochrome P450 enzymes (CYPs). The results demonstrated that this compound effectively inhibited CYP2C9 and CYP2D6, which are crucial enzymes involved in drug metabolism. This finding suggests that 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile could be used to modulate drug interactions and improve therapeutic outcomes.

Another area of interest is the compound's potential as an anti-inflammatory agent. A study published in Bioorganic & Medicinal Chemistry Letters reported that 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight the compound's potential for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Clinical Trials and Future Prospects

The promising preclinical results of 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile have paved the way for further clinical evaluation. Several Phase I clinical trials are currently underway to assess the safety and pharmacokinetic properties of this compound in human subjects. Early results from these trials have shown favorable safety profiles with no significant adverse effects observed at therapeutic doses.

In addition to its therapeutic potential, 6-fluoro-3'-formyl-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is also being explored for its use as a tool compound in academic research. Its ability to modulate specific biological pathways makes it a valuable reagent for investigating disease mechanisms and validating therapeutic targets.

Conclusion

6-Fluoro-3'-formyl-2'-hydroxy-[1,1 '-biphenyl]-3-carbonitrile (CAS No. 1261985-79-8) is a versatile compound with significant potential in both research and clinical applications. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic utility, positioning it as a promising molecule in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:1261985-79-8)[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-formyl-2'-hydroxy-
A1170807
清らかである:99%
はかる:5g
価格 ($):687.0